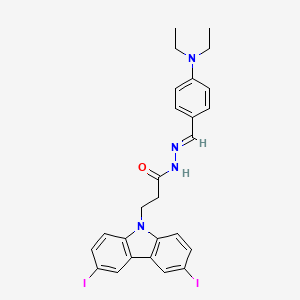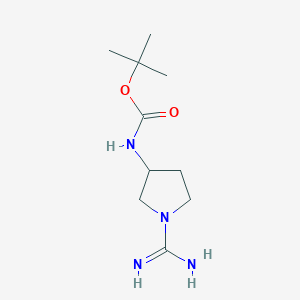
(+)-N-Allyl Normetazocine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-N-Allyl Normetazocine Hydrochloride is a synthetic opioid analgesic belonging to the benzomorphan family. It is known for its potent analgesic properties and its ability to act as a sigma receptor agonist. This compound has been widely used in scientific research, particularly in studies related to sigma receptors and their roles in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-N-Allyl Normetazocine Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate benzomorphan derivative.
Allylation: The benzomorphan derivative undergoes allylation to introduce the allyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the allylated benzomorphan with hydrochloric acid.
The reaction conditions for these steps include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium bicarbonate (NaHCO3) and potassium iodide (KI). The reactions are typically carried out at elevated temperatures, around 65°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(+)-N-Allyl Normetazocine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
(+)-N-Allyl Normetazocine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of sigma receptors and their ligands.
Biology: The compound is used to investigate the role of sigma receptors in cellular processes.
Medicine: Research on its analgesic properties and potential therapeutic applications in pain management.
Industry: It is used in the development of new analgesic drugs and in studies of drug-receptor interactions.
Mechanism of Action
The mechanism of action of (+)-N-Allyl Normetazocine Hydrochloride involves its interaction with sigma receptors. The compound acts as a selective and high-affinity agonist of the sigma-1 receptor. This interaction modulates various cellular pathways, including calcium signaling and protein phosphorylation, leading to its analgesic and psychotomimetic effects .
Comparison with Similar Compounds
Similar Compounds
Metazocine: Another benzomorphan derivative with similar analgesic properties.
Pentazocine: A benzomorphan opioid with both agonist and antagonist properties.
Cyclazocine: Known for its mixed agonist-antagonist activity at opioid receptors.
Uniqueness
(+)-N-Allyl Normetazocine Hydrochloride is unique due to its high selectivity and affinity for sigma-1 receptors, which distinguishes it from other benzomorphan derivatives. This selectivity makes it a valuable tool in sigma receptor research and in the development of sigma receptor-targeted therapies .
Properties
IUPAC Name |
1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGMHFIGNYXMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate](/img/structure/B12054116.png)

![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B12054140.png)




![2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12054180.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12054183.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12054190.png)




